Elacestrant-d6
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Overview
Description
Elacestrant-d6 is a deuterated form of Elacestrant, a selective estrogen receptor degrader (SERD). Elacestrant is a non-steroidal small molecule that acts as an estrogen receptor antagonist. It is primarily used in the treatment of estrogen receptor-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Elacestrant.
Preparation Methods
The synthesis of Elacestrant-d6 involves the incorporation of deuterium atoms into the Elacestrant molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally involves the use of deuterated reagents and solvents under specific reaction conditions. Industrial production methods for this compound are similar to those of Elacestrant, with additional steps to ensure the incorporation of deuterium .
Chemical Reactions Analysis
Elacestrant-d6 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can occur under specific conditions, resulting in the reduction of functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include halogens and nucleophiles.
Hydrolysis: In aqueous environments, this compound can undergo hydrolysis, leading to the breakdown of the molecule into smaller fragments
Scientific Research Applications
Elacestrant-d6 is widely used in scientific research for various applications:
Chemistry: It is used to study the chemical properties and reactivity of Elacestrant, as well as its interactions with other molecules.
Biology: this compound is used in biological studies to investigate its effects on cellular processes and its interactions with estrogen receptors.
Medicine: In medical research, this compound is used to study the pharmacokinetics, metabolism, and efficacy of Elacestrant in treating breast cancer.
Industry: This compound is used in the pharmaceutical industry to develop and optimize formulations of Elacestrant for clinical use
Mechanism of Action
Elacestrant-d6 exerts its effects by binding to the estrogen receptor-alpha (ERα). This binding blocks the transcriptional activity of the estrogen receptor and promotes its degradation. The degradation of the estrogen receptor leads to a decrease in estrogen signaling, which is crucial for the growth and proliferation of estrogen receptor-positive breast cancer cells. The molecular targets and pathways involved include the estrogen receptor signaling pathway and the proteasomal degradation pathway .
Comparison with Similar Compounds
Elacestrant-d6 is unique compared to other similar compounds due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:
Fulvestrant: Another selective estrogen receptor degrader, but it is not orally bioavailable and requires intramuscular administration.
Amcenestrant (SAR439859): A selective estrogen receptor degrader currently in phase III clinical trials.
Giredestrant (GDC-9545): Another selective estrogen receptor degrader in clinical development.
Camizestrant (AZD9833): A selective estrogen receptor degrader also in phase III clinical trials
This compound offers improved pharmacokinetics and enhanced inhibition of the estrogen receptor compared to these similar compounds .
Properties
Molecular Formula |
C30H38N2O2 |
---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
(6R)-1,3,4-trideuterio-6-[2,3,5-trideuterio-6-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i12D,13D,14D,15D,19D,20D |
InChI Key |
SIFNOOUKXBRGGB-NHTVLLMVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1C[C@@H](CC2)C3=C(C(=C(C(=C3[2H])[2H])OC)[2H])N(CC)CC4=CC=C(C=C4)CCNCC)[2H])O)[2H] |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O |
Origin of Product |
United States |
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